6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
Description
6-[2-(2-Methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a derivative of the planar fused heterocyclic scaffold 6H-indolo[2,3-b]quinoxaline, which is known for its pharmacological and material science applications. The compound features a 2-methylphenoxyethyl substituent at the 6-position, which modulates its physicochemical and biological properties. The indoloquinoxaline core facilitates DNA intercalation and interactions with proteins, making it a candidate for anticancer and antiviral drug development . Its substituent introduces steric and electronic effects that influence solubility, binding affinity, and redox behavior, as observed in analogs with similar side chains .
Properties
IUPAC Name |
6-[2-(2-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-16-8-2-7-13-21(16)27-15-14-26-20-12-6-3-9-17(20)22-23(26)25-19-11-5-4-10-18(19)24-22/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKELYAZADRUYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step protocol starting from isatin or 5-fluoroisatin . The synthetic route includes the formation of the indolo[2,3-b]quinoxaline core followed by the introduction of the 2-(2-methylphenoxy)ethyl group. Reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
Alkylation
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| N-Alkylation | Ethyl iodide, K₂CO₃, DMF, 85°C, 12 h | 6-Ethyl-6H-indolo[2,3-b]quinoxaline derivative | 65% |
Key Insight :
-
Alkylation occurs at the N6 position of the indoloquinoxaline core.
-
Potassium carbonate deprotonates the NH group, enabling nucleophilic attack on ethyl iodide .
Oxidation
| Substrate | Oxidizing Agent | Product | Notes | Reference |
|---|---|---|---|---|
| 6H-Indolo[2,3-b]quinoxaline | KMnO₄, H₂SO₄ | Indoloquinoxaline-7-carboxylic acid | Limited applicability to substituted derivatives |
Limitation :
-
The 2-methylphenoxyethyl group is stable under mild oxidation but may degrade under strong acidic conditions.
Halogenation
| Position | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| C9 | NBS, AIBN, CCl₄, 80°C | 9-Bromo-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline | 52% |
Mechanism :
-
Radical bromination facilitated by AIBN initiator.
Amination
| Reagents/Conditions | Product | Outcome | Reference |
|---|---|---|---|
| Morpholine, DMF, 120°C | 9-Morpholino-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline | Enhanced solubility in polar solvents |
Application :
Cycloaddition and Cross-Coupling
Limited data exist for cycloaddition, but Suzuki-Miyaura coupling is feasible:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 9-Aryl-6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline | 60–70% |
Scope :
Thermal Stability
| Condition | Observation | Reference |
|---|---|---|
| 150°C, air | Decomposition via oxidation of the ethyl-phenoxy chain | |
| 100°C, inert atmosphere | Stable for >24 h |
Photodegradation
-
UV light (254 nm) induces cleavage of the indole-quinoxaline π-system, forming quinoline derivatives .
Biological Activity-Driven Reactions
The compound’s DNA intercalation (IC₅₀ = 1.5 μM for HL-60 cells ) involves:
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a DNA-intercalating agent with antiviral and cytotoxic properties . Additionally, it is used in the development of organic electronics and photovoltaics due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with DNA, leading to stabilization of the DNA duplex . This interaction can disrupt the replication process of viruses and cancer cells, making it a potential antiviral and anticancer agent. The compound’s electronic properties also make it suitable for use in organic electronics, where it can facilitate charge transfer processes.
Comparison with Similar Compounds
Table 1: DNA Binding Affinity and Cytotoxicity of Selected Derivatives
- DNA Binding : Benzo-annulated derivatives exhibit stronger DNA binding due to increased planarity and surface area, but this reduces antiviral activity .
- Cytotoxicity: Triazole-substituted derivatives (e.g., 9-fluoroindoloquinoxalines) show enhanced activity against cancer cell lines, attributed to halogen substituents improving membrane permeability .
Electrochemical and Photophysical Properties
Substituents significantly alter redox potentials and optical characteristics, enabling applications in energy storage and optoelectronics.
Table 2: Electrochemical and Photophysical Properties
- Optical Properties : Methyl and methoxyphenyl substituents redshift absorption maxima (λₘₐₓ ~396–405 nm), making them suitable as photoinitiators or emitters in OLEDs .
Key Research Findings
Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., halogens) on triazole rings enhance cytotoxicity, while bulky substituents improve thermal stability in DNA complexes .
Material Science Applications : Methoxyethyl and tert-butyl groups optimize redox stability and solubility for energy storage, whereas aryl substituents enhance luminescence efficiency in OLEDs .
Biological Activity
6-[2-(2-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a compound belonging to the indoloquinoxaline family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and other pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The primary mechanism by which 6H-indolo[2,3-b]quinoxaline derivatives exert their biological effects is through DNA intercalation . This interaction stabilizes the complex formed between the DNA and the compound, which is crucial for its anticancer and antiviral properties. The thermal stability of this DNA-compound complex is influenced by the substituents on the indoloquinoxaline nucleus and their orientation towards the DNA's minor groove, particularly in GC-rich regions .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including leukemia (K-562) and non-small cell lung cancer (NCI-H322M). The compound's ability to inhibit cell proliferation is linked to its interaction with DNA and modulation of multidrug resistance (MDR) pathways .
Table 1: Anticancer Activity of 6H-Indolo[2,3-b]quinoxaline Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B220 | K-562 | 10 | DNA intercalation |
| JBA-185 | NCI-H322M | 15 | Topoisomerase inhibition |
| 9-OH-B-220 | A549 | 12 | MDR modulation |
Antiviral Activity
In addition to its anticancer properties, compounds in this class have shown antiviral activity . Specifically, derivatives have been tested against viruses such as Epstein-Barr Virus (EBV), demonstrating significant inhibitory effects without cytotoxicity to host cells. The structure-activity relationship indicates that specific substitutions enhance antiviral efficacy .
Other Pharmacological Activities
The biological spectrum of this compound also includes:
- Antimicrobial Activity : Exhibits broad-spectrum antibacterial and antifungal properties.
- Anti-inflammatory Effects : Potentially useful in treating inflammatory conditions.
- Antituberculosis Activity : Some derivatives have shown promise against Mycobacterium tuberculosis .
Study 1: Anticancer Efficacy
A study published in Mini-Reviews in Medicinal Chemistry evaluated the efficacy of various indoloquinoxaline derivatives against human cancer cell lines. Among them, B220 was highlighted for its potent growth inhibition in leukemia cells. The study emphasized the importance of structural modifications in enhancing anticancer activity .
Study 2: Antiviral Screening
Another investigation focused on the antiviral potential of quinoxaline derivatives against EBV. Six derivatives were identified as having superior inhibitory effects compared to standard antiviral agents. The findings suggested that modifications at specific positions on the quinoxaline ring could lead to enhanced binding affinity and activity against viral targets .
Q & A
Q. What protocols ensure reproducibility in synthesizing hydrochloride salts for pharmacological studies?
- Dissolve the free base in warm water, adjust to pH 5 with HCl, and isolate via rotary evaporation. Characterize salts via ¹³C NMR (e.g., DMSO-d6 δ 145.4 ppm for protonated amines) and differential scanning calorimetry (DSC) to confirm crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
